2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid

Catalog No.
S873100
CAS No.
1289197-68-7
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid

CAS Number

1289197-68-7

Product Name

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid

IUPAC Name

2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-4-11-3-2-9-6(8(12)13)7(11)10-5/h2-4H,1H3,(H,12,13)

InChI Key

NIDDYNXFSIUKJQ-UHFFFAOYSA-N

SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)O

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)O

2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound characterized by the molecular formula C8H7N3O2C_8H_7N_3O_2 and a molecular weight of approximately 177.16 g/mol. This compound belongs to the imidazo[1,2-a]pyrazine family, which is noted for its diverse applications in medicinal chemistry and organic synthesis. The structure features a fused ring system that includes both imidazole and pyrazine moieties, contributing to its unique chemical properties and biological activities .

  • Potential applications based on structure: The molecule contains an imidazopyrazine ring system, a structure found in some biologically active molecules. This suggests potential research into its interaction with biological systems, but no conclusive studies are currently available.
  • Availability for research: Some chemical suppliers offer 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, suggesting its potential use in scientific research. However, the lack of readily available information on its applications highlights the need for further investigation (, ).

  • Oxidation: The compound can be oxidized to yield corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert it into more reduced forms of the imidazo[1,2-a]pyrazine ring, often utilizing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at nitrogen atoms, facilitated by nucleophiles such as amines or thiols under basic conditions.

These reactions allow for the synthesis of various substituted derivatives that may possess distinct functional properties.

The biological activity of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is significant in medicinal chemistry. It has been explored as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators. The mechanism of action typically involves interaction with specific molecular targets, where the compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through agonistic or antagonistic effects. These interactions are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

The synthesis of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid generally involves cyclization reactions of suitable precursors. A common method includes:

  • Cyclization Reaction: The reaction between 2-aminopyrazine and methylglyoxal in the presence of an acid catalyst.
  • Oxidation Step: Following cyclization, an oxidation step is performed to yield the final product.

In industrial settings, these methods are optimized for higher yields and purity through careful control of reaction conditions such as temperature and pressure .

This compound has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Used in the design of enzyme inhibitors and receptor modulators.
  • Material Science: Explored for developing materials with specific electronic or optical properties due to its unique structural characteristics .

Research into the interaction studies of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid has revealed its potential in inhibiting specific enzymes. For instance, it has been noted as an inhibitor for certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. Understanding these interactions aids in predicting the pharmacokinetics and pharmacodynamics of compounds derived from this scaffold .

Several compounds share structural similarities with 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid:

Compound NameCAS NumberSimilarity Index
Imidazo[1,2-a]pyridine-8-carboxylic acid133427-10-80.79
Imidazo[1,2-a]pyrimidineNot AvailableNot Available
Imidazo[1,2-a]triazineNot AvailableNot Available
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid1000018-56-30.88
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylateNot AvailableNot Available

Uniqueness

What sets 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid apart from these similar compounds is its specific ring structure that imparts distinct electronic and steric properties. These attributes make it particularly valuable in medicinal chemistry for designing molecules with targeted biological activities. The presence of both imidazole and pyrazine rings allows for versatile reactivity patterns not fully replicated in its analogs .

The acid-base behavior of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is governed by multiple ionizable sites within its molecular structure. The compound exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [6] .

Carboxylic Acid Ionization

The carboxylic acid group represents the primary acidic site in the molecule. Based on related imidazo[1,2-a]pyrazine carboxylic acids, the pKa of the carboxylic acid group is estimated at approximately 4.2 [6]. This value indicates that the compound behaves as a weak acid, with the carboxylic acid group being predominantly deprotonated at physiological pH (7.4) [6].

The ionization equilibrium can be represented as:
R-COOH ⇌ R-COO⁻ + H⁺

At pH 7, the carboxylic acid group exists predominantly in its deprotonated form (COO⁻), contributing to the compound's water solubility [6] .

Pyrazine Nitrogen Basicity

The pyrazine ring contains two nitrogen atoms that can act as proton acceptors. The estimated pKa values for the pyrazine nitrogens are:

  • N1 position: pKa ≈ 9.8 [6]
  • N4 position: pKa ≈ 10.2 [6]

These values indicate that under physiological conditions, both pyrazine nitrogen atoms remain predominantly protonated, contributing to the molecule's overall charge distribution [6] .

Imidazole Nitrogen Contribution

The imidazole nitrogen within the fused ring system exhibits an estimated pKa of approximately 7.0, making it partially protonated at physiological pH [6]. This contributes to the compound's zwitterionic character under neutral conditions.

Ionization SitepKa (estimated)BehaviorIonization at pH 7
Carboxylic acid group4.2Proton donorDeprotonated (COO⁻)
Pyrazine nitrogen N19.8Proton acceptorProtonated (>95%)
Pyrazine nitrogen N410.2Proton acceptorProtonated (>95%)
Imidazole nitrogen7.0Proton acceptorPartially protonated

Oxidation and Reduction Pathways: N-Oxide Formation and Ring Saturation

The oxidation and reduction pathways of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid involve multiple reactive sites within the heterocyclic framework.

N-Oxide Formation

The pyrazine nitrogen atoms are susceptible to oxidation reactions leading to N-oxide formation. This process typically occurs under the influence of peracids (such as m-chloroperbenzoic acid) or hydrogen peroxide under acidic conditions [8] .

The oxidation preferentially occurs at the N1 and N4 positions of the pyrazine ring, following the general mechanism observed in pyrazine N-oxide synthesis [8]. The reaction can be represented as:

R-N= + [O] → R-N⁺-O⁻

N-oxide formation is thermodynamically favorable due to the electron-deficient nature of the pyrazine ring, which stabilizes the oxidized form [8] . The resulting N-oxides exhibit altered electronic properties and may demonstrate different biological activities compared to the parent compound [9].

Ring Saturation and Reduction

Reduction reactions can lead to ring saturation, particularly affecting the pyrazine moiety. Common reducing agents include:

  • Sodium borohydride (NaBH₄): Provides mild reduction conditions
  • Lithium aluminum hydride (LiAlH₄): Offers more aggressive reduction
  • Catalytic hydrogenation: Using palladium or platinum catalysts

The reduction pathway typically yields tetrahydroimidazo[1,2-a]pyrazine derivatives, where the pyrazine ring undergoes partial or complete saturation . The carboxylic acid group may also be reduced under vigorous conditions, potentially forming alcohol derivatives.

Degradation Pathways

Research on related imidazo[1,2-a]pyrazine compounds has revealed that oxidative degradation can occur through two independent pathways [9]:

  • Cleavage to aminopyrazine precursors
  • Formation of corresponding amidopyrazine derivatives

These degradation products result from the breaking of the imidazole-pyrazine fusion, leading to ring-opened structures [9].

Nucleophilic Substitution: Reactivity at Nitrogen and Carbon Centers

The nucleophilic substitution reactions of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid occur at multiple electrophilic sites within the heterocyclic framework.

Nitrogen-Centered Nucleophilic Attack

The pyrazine nitrogen atoms serve as primary sites for nucleophilic substitution reactions. The electron-deficient nature of the pyrazine ring makes these positions particularly susceptible to nucleophilic attack [10].

N1 and N4 Substitution: These positions can undergo nucleophilic substitution with:

  • Amines: Primary and secondary amines can displace existing substituents
  • Thiols: Sulfur nucleophiles readily attack these positions
  • Alkoxides: Oxygen nucleophiles under basic conditions [11]

The reaction typically proceeds through an SN2 mechanism due to the planar nature of the heterocyclic system [12].

Carbon-Centered Nucleophilic Substitution

C-3 and C-6 positions of the pyrazine ring are also reactive toward nucleophilic substitution. The electron-withdrawing effect of the nitrogen atoms activates these carbon centers for nucleophilic attack [11].

Research has demonstrated that 8-chloroimidazo[1,2-a]pyrazine derivatives readily undergo nucleophilic substitution at the 8-position with various nucleophiles, including:

  • Aromatic amines: Particularly 4-toluenesulfonamide derivatives [11]
  • Aliphatic amines: Including morpholine and piperidine derivatives [11]
  • Heterocyclic amines: Such as pyridine derivatives [11]

Substitution Mechanisms

The nucleophilic substitution reactions follow two primary pathways:

  • Direct substitution (ipso-substitution): Nucleophile directly replaces the leaving group
  • Distant substitution (tele-substitution): Nucleophile attacks at a remote position, followed by rearrangement [13]

The choice of pathway depends on:

  • Nucleophile strength: Stronger nucleophiles favor ipso-substitution
  • Solvent polarity: Less polar solvents promote tele-substitution
  • Substituent effects: Electron-withdrawing groups favor ipso-substitution [13]
Reaction TypeConditionsProducts
N1/N4 substitutionAmines, thiols (basic conditions)N-substituted derivatives
C-3/C-6 substitutionNucleophiles (SN2 mechanism)C-substituted derivatives
Electrophilic substitutionLimited (electron-deficient ring)Halogenated derivatives

Regioselectivity Considerations

The regioselectivity of nucleophilic substitution depends on several factors:

  • Electronic effects: Electron-withdrawing substituents direct nucleophilic attack
  • Steric hindrance: Bulky substituents may block certain positions
  • Reaction conditions: Temperature and solvent influence selectivity [11] [13]

Stability Under Thermal and Photolytic Conditions

The stability of 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid under various environmental conditions is crucial for understanding its storage requirements and potential applications.

Thermal Stability

Room Temperature Stability: The compound exhibits good stability under ambient conditions when stored in dry environments [3] [14]. The presence of the carboxylic acid group enhances stability through intramolecular hydrogen bonding interactions .

Elevated Temperature Behavior: At temperatures exceeding 200°C, thermal decomposition becomes significant . The degradation process typically involves:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group
  • Ring fragmentation: Breaking of the fused ring system
  • Formation of volatile products: Including small nitrogen-containing molecules [15]

Thermal Decomposition Products: Based on studies of related heterocyclic compounds, thermal degradation yields:

  • Aminopyrazine derivatives: Resulting from imidazole ring cleavage
  • Methylpyrazine compounds: From loss of the carboxylic acid moiety
  • Ammonia and carbon dioxide: As primary volatile decomposition products [15]

Photolytic Stability

UV Light Sensitivity: The compound shows moderate susceptibility to photodegradation under UV irradiation [16]. The conjugated π-system of the fused rings makes the molecule prone to photochemical reactions.

Photodegradation Mechanisms: UV exposure can lead to:

  • Photooxidation: Formation of oxidized derivatives
  • Ring rearrangements: Structural isomerization under light
  • Fragmentation: Breaking of chemical bonds leading to smaller molecules [16]

Wavelength Dependence: The photodegradation rate depends on the UV wavelength, with shorter wavelengths (280-320 nm) being more destructive than longer UV-A radiation [16].

Environmental Stability Factors

pH Stability: The compound demonstrates good stability across a wide pH range:

  • Acidic conditions (pH 1-3): Stable due to protonation of nitrogen atoms
  • Neutral conditions (pH 6-8): Stable with potential zwitterionic forms
  • Basic conditions (pH 10-12): Stable with deprotonated carboxylic acid

Oxidizing Conditions: Under oxidizing environments, the compound may undergo N-oxide formation but generally maintains structural integrity .

Reducing Conditions: The compound shows resistance to mild reducing conditions, though strong reducing agents may cause ring saturation .

ConditionStabilityNotes
Room temperature (air)StableStore in dry conditions
Elevated temperature (>200°C)Unstable - thermal decompositionAvoid prolonged heating
UV light exposureModerate - photodegradation possibleProtect from direct sunlight
Acidic conditions (pH 1-3)Stable (protonated form)Carboxylic acid protonated
Basic conditions (pH 10-12)Stable (deprotonated form)Carboxylate ion predominant
Neutral conditions (pH 6-8)StableZwitterionic forms possible

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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